molecular formula C15H16N2O5 B2995342 [(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(2-METHOXYPHENYL)ACETATE CAS No. 1795030-85-1

[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(2-METHOXYPHENYL)ACETATE

Cat. No.: B2995342
CAS No.: 1795030-85-1
M. Wt: 304.302
InChI Key: PYQSMZYNJVQLRD-UHFFFAOYSA-N
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Description

[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(2-METHOXYPHENYL)ACETATE is a complex organic compound that features both oxazole and methoxyphenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(2-METHOXYPHENYL)ACETATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the carbamoyl and methoxyphenyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(2-METHOXYPHENYL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under controlled pH and temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups to the methoxyphenyl ring.

Scientific Research Applications

[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(2-METHOXYPHENYL)ACETATE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of advanced materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
  • N-{(2S,3R)-2-({(3,5-Dimethyl-1,2-oxazol-4-yl)carbamoylamino}methyl)-5-[(2R)-1-hydroxy-2-propanyl]-3-methyl-6-oxo-2,3,4,5,6,7-hexahydro-1,5-benzoxazonin-9-yl}cyclohexanecarboxamide

Uniqueness

[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 2-(2-METHOXYPHENYL)ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both oxazole and methoxyphenyl groups allows for versatile applications and interactions that are not commonly found in other compounds.

Properties

IUPAC Name

[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-10-7-13(17-22-10)16-14(18)9-21-15(19)8-11-5-3-4-6-12(11)20-2/h3-7H,8-9H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQSMZYNJVQLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)COC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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